molecular formula C9H9NOS B3384870 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 58093-92-8

4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No. B3384870
CAS RN: 58093-92-8
M. Wt: 179.24 g/mol
InChI Key: KWCVBPCODOEVHJ-UHFFFAOYSA-N
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Patent
US03944567

Procedure details

Alternatively 5.7 grams of 4,5,6,7-tetrahydrobenzo-[b]thien-4-amine hydrochloride is stirred in 20 ml. of toluene at 97°C., and phosgene is slowly introduced into the mixture via a capillary delivery tube. The mixture is heated to reflux temperature, and the flow of phosgene is continued until most of the amine hydrochloride disappears. The mixture is then filtered to remove unreacted amine hydrochloride, and the filtrate is evaporated to dryness under reduced pressure to give the 4,5,6,7-tetrahydrobenzo[b]thien-4-yl isocyanate.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH2:11])[CH2:8][CH2:9][CH2:10][C:3]1=2.[C:12](Cl)(Cl)=[O:13]>C1(C)C=CC=CC=1>[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([N:11]=[C:12]=[O:13])[CH2:8][CH2:9][CH2:10][C:3]1=2 |f:0.1|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
Cl.S1C2=C(C=C1)C(CCC2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted amine hydrochloride
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(CCC2)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.